molecular formula C14H12ClN3 B4978189 N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine

N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine

Cat. No.: B4978189
M. Wt: 257.72 g/mol
InChI Key: HIFHSLDUSKSTBQ-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine is a compound belonging to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine typically involves the reaction of 3-chlorobenzylamine with 1H-indazole-6-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit the activity of specific kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine can be compared with other indazole derivatives such as:

    1H-indazole-3-carboxylic acid: Known for its anti-inflammatory properties.

    1H-indazole-6-carboxamide: Studied for its potential anticancer activity.

    3-(4-chlorophenyl)-1H-indazole: Exhibits antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-chlorophenylmethyl group, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c15-12-3-1-2-10(6-12)8-16-13-5-4-11-9-17-18-14(11)7-13/h1-7,9,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFHSLDUSKSTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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